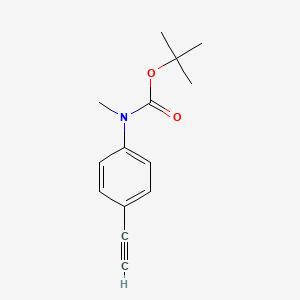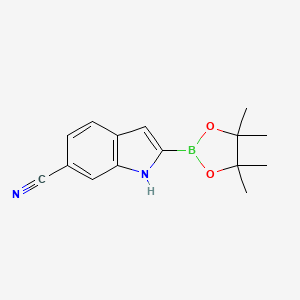
6-Cyano-1H-indole-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-1H-indole-2-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic acids and their derivatives. It is characterized by the presence of a cyano group (-CN) attached to the indole ring and a boronic acid moiety protected as a pinacol ester. This compound is of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 6-cyanoindole with a boronic acid derivative, such as boronic acid pinacol ester, under suitable reaction conditions.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or its ester in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be produced using a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled conditions.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously collected.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of different boronic esters or boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can produce primary amines or secondary amines.
Substitution Products: Substitution reactions can yield different boronic esters or boronic acids.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Medicine: Industry: It is used in the chemical industry for the production of various organic compounds and materials.
Mecanismo De Acción
The mechanism by which 6-cyano-1H-indole-2-boronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The cyano group can further undergo transformations, such as reduction to an amine, which can be useful in the synthesis of bioactive compounds.
Molecular Targets and Pathways Involved:
Cross-Coupling Reactions: The compound participates in cross-coupling reactions, forming carbon-carbon bonds.
Reduction Pathways: The cyano group can be reduced to an amine, which can be further modified or used in the synthesis of bioactive compounds.
Comparación Con Compuestos Similares
Indole-2-boronic acid pinacol ester: Similar to the compound but lacks the cyano group.
6-Cyanoindole: Similar to the compound but lacks the boronic acid moiety.
Boronic acids and their derivatives: Various boronic acids and their esters share similar reactivity and applications.
Uniqueness: 6-Cyano-1H-indole-2-boronic acid pinacol ester is unique due to the presence of both the cyano group and the boronic acid moiety, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-17)7-12(11)18-13/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKBDKXKRSBBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
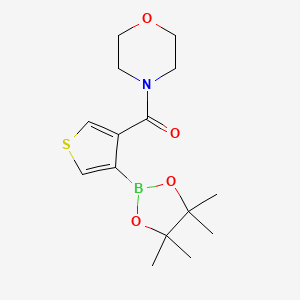
![Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B8097845.png)
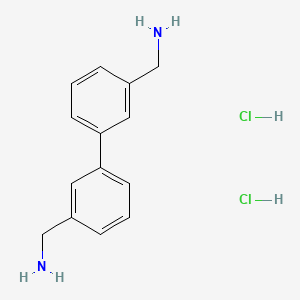
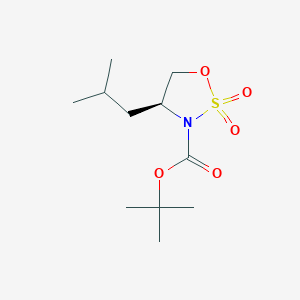
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8097859.png)
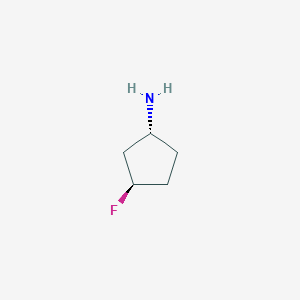
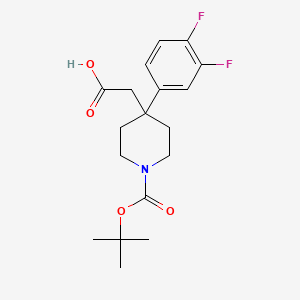
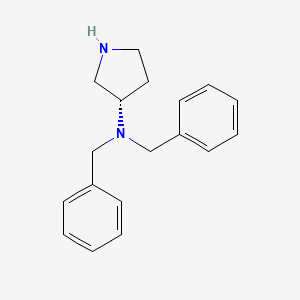
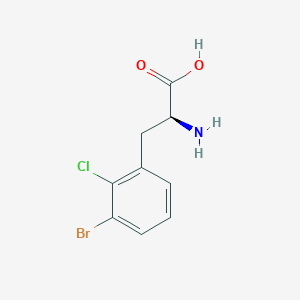
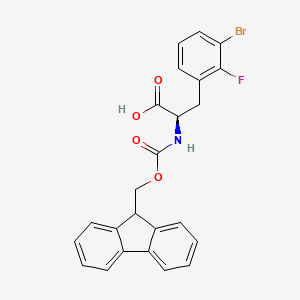
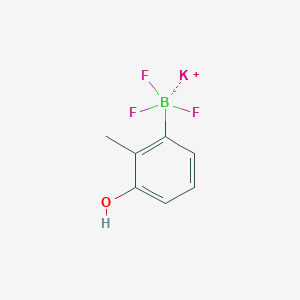
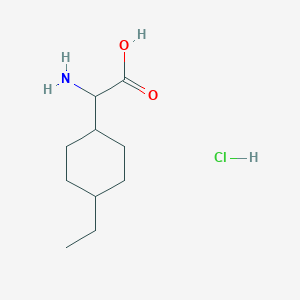
![Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate](/img/structure/B8097915.png)
